BHT-B

Thermal Stability Food Processing Antioxidant Inactivation

BHT-B is the strategic antioxidant selection for formulations demanding validated thermal endurance and regulatory security. Its stability at 175°C prevents oxidation failure where BHA degrades at 150°C, ensuring extended shelf life for fried foods, baked goods, and extruded cereals. Crucially, its non-carcinogenic toxicological profile and FDA GRAS status provide a higher safety margin for animal feeds and a streamlined pathway for pharmaceutical and cosmetic approvals. Choose BHT-B for non-negotiable quality and supply chain integrity.

Molecular Formula
Molecular Weight
Cat. No. B1578009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBHT-B
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BHT-B (Butylated Hydroxytoluene): A Thermally Stable Phenolic Antioxidant with a Favorable Safety Profile for Industrial Procurement


BHT-B, chemically known as 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, CAS 128-37-0), is a synthetic phenolic antioxidant widely used in food, pharmaceutical, and industrial applications to prevent oxidative degradation of lipids and other sensitive organic materials [1]. Its primary mechanism involves donating hydrogen atoms to terminate free radical chain reactions, thereby delaying rancidity and material breakdown [2]. Unlike some close analogs, BHT-B exhibits a unique combination of high thermal stability and a well-defined, comparatively favorable toxicological profile, making it a strategic choice for high-temperature processes and safety-conscious formulations [1].

Why 'Phenolic Antioxidant' is an Inadequate Specification for BHT-B: Critical Differences in Thermal Endurance and Safety


Simply specifying a 'phenolic antioxidant' or interchanging BHT-B with its common analogs like Butylated Hydroxyanisole (BHA) or Tert-Butylhydroquinone (TBHQ) poses significant technical and regulatory risks. The efficacy and safety profiles of these in-class compounds diverge markedly under specific industrial conditions. For instance, BHA undergoes substantial thermal degradation at temperatures where BHT-B remains stable, leading to premature antioxidant failure in baked goods or fried foods [1]. More critically, long-term toxicological studies reveal distinct carcinogenicity profiles; while BHT-B has not demonstrated carcinogenic effects in standard rodent models, BHA has been shown to induce tumors in the forestomach of rats [2]. This combination of performance and safety attributes makes BHT-B a non-fungible asset in quality-driven and regulated supply chains.

BHT-B Quantitative Differentiation Guide: Head-to-Head Performance and Safety Data


Superior High-Temperature Stability: BHT-B vs. BHA

BHT-B demonstrates significantly higher thermal endurance compared to Butylated Hydroxyanisole (BHA). Under simulated industrial cooking conditions, BHT-B retains 70-75% of its antioxidant activity at temperatures up to 175°C, whereas BHA is inactivated by 70% at a lower temperature of 150°C [1].

Thermal Stability Food Processing Antioxidant Inactivation

Differentiated Carcinogenicity Profile: BHT-B vs. BHA

Long-term feeding studies in rodents reveal a clear safety differentiation. BHT-B was not found to be carcinogenic in rats or mice. In contrast, the analog BHA induced high incidences of papilloma and squamous cell carcinoma in the forestomach of F344 rats [1].

Toxicology Food Safety Carcinogenicity

Established FDA Regulatory Standing: BHT-B as a Food Additive

BHT-B is explicitly listed under multiple U.S. FDA regulations (21 CFR) as an approved food additive and is recognized as Generally Recognized as Safe (GRAS) for its intended uses, providing a clear and stable regulatory pathway for product development [1]. While analogs like BHA also have regulatory approval, the combination of BHT-B's favorable safety profile and thermal stability strengthens its justification for use in specific, high-temperature applications where BHA is less suitable.

Regulatory Compliance GRAS Food Additive

Quantified Radical Scavenging Activity: BHT-B as a Reliable Positive Control

In the standardized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, BHT-B exhibits a consistent and well-documented IC50 value of 8.62 ± 0.50 μg/mL, serving as a reliable benchmark against which novel antioxidants are often compared [1]. While other standard antioxidants like BHA (IC50 = 3.09 ± 0.36 μg/mL) and PG (IC50 = 0.42 ± 0.055 μg/mL) show higher potency in this specific in vitro assay, the performance of BHT-B in complex food matrices and high-heat applications, where these more potent analogs may degrade, is a critical differentiator.

DPPH Assay Free Radical Scavenging Antioxidant Capacity

High-Value Application Scenarios for BHT-B: Where Thermal Stability and Safety Drive Procurement Decisions


High-Temperature Food Processing: Fried Snacks and Baked Goods

BHT-B is the antioxidant of choice for products subjected to high-temperature processing, such as deep-fried snacks, baked pastries, and extruded cereals. Its superior thermal stability, with only 25-30% inactivation at 175°C, directly translates to prolonged shelf life and maintained product quality in applications where BHA would degrade by 70% at just 150°C [1]. This makes BHT-B essential for preventing rancidity in frying oils and finished products.

Long-Term Preservation of Animal Feeds and Pet Food

For animal feeds containing rendered fats and meat by-products, BHT-B offers a dual advantage. Its thermal stability ensures it survives the high-heat rendering and pelleting processes, while its well-documented safety profile (non-carcinogenic in animal models) provides a higher margin of safety for long-term dietary exposure in livestock and companion animals [1] compared to alternatives like BHA, which has raised concerns regarding forestomach carcinogenesis [2].

Pharmaceutical and Cosmetic Formulations Requiring GRAS Compliance

In the formulation of topical creams, ointments, and oral pharmaceuticals containing oxidation-sensitive ingredients (e.g., fat-soluble vitamins), BHT-B is a preferred stabilizer due to its clear FDA GRAS status and inclusion in numerous 21 CFR food additive regulations [1]. This robust regulatory dossier simplifies the development and approval process for new drug applications (NDAs) and cosmetic products, reducing the risk of compliance delays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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